N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Medicinal Chemistry Structure-Activity Relationship Library Design

This precisely substituted benzothiazole-benzamide features a rare combination of 6-Cl, 4-CH₃ on the benzothiazole ring and 4-SCH₃ on the benzamide ring—a pattern not found in commonly studied unsubstituted or mono-substituted analogues. SAR studies confirm that small substituent changes shift EC₅₀ values >10-fold and alter spectrum profiles. Procuring this exact compound ensures retention of target engagement, selectivity, and physicochemical properties critical for SDHI lead optimization, quorum-sensing inhibition assays, and antimycobacterial screening cascades. Available at research-grade purity for data-driven SAR library expansion.

Molecular Formula C16H13ClN2OS2
Molecular Weight 348.86
CAS No. 896358-69-3
Cat. No. B3010839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
CAS896358-69-3
Molecular FormulaC16H13ClN2OS2
Molecular Weight348.86
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)SC)Cl
InChIInChI=1S/C16H13ClN2OS2/c1-9-7-11(17)8-13-14(9)18-16(22-13)19-15(20)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20)
InChIKeyFPCOMAONOPUUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 896358-69-3): Core Identity and Initial Selection Context


N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 896358-69-3) is a fully substituted benzothiazole‑benzamide hybrid featuring a rare combination of three substituents: a 6‑chloro and a 4‑methyl group on the benzothiazole ring, together with a 4‑methylthio (‑SCH₃) group on the benzamide ring [1]. Its molecular formula is C₁₆H₁₃ClN₂OS₂ (MW 348.86 g mol⁻¹) and it is typically supplied at ≥95 % purity . The benzothiazole‑benzamide scaffold is established in the literature as a privileged pharmacophore for antimicrobial, antifungal and quorum‑sensing inhibition applications [2][3]; however, the specific 6‑Cl‑4‑CH₃‑benzothiazole / 4‑SCH₃‑benzamide substitution pattern makes the compound structurally distinct from the commonly studied unsubstituted or mono‑substituted analogues.

Why a Generic Benzothiazole‑Benzamide Cannot Substitute for CAS 896358-69-3


Within the benzothiazole‑benzamide class, both the position and electronic nature of substituents are known to dictate biological potency and spectrum. For example, moving the chlorine from the 6‑ to the 5‑position of the benzothiazole ring yields the positional isomer N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS registry available, MW 348.86 g mol⁻¹) ; likewise, omitting the 4‑methyl group gives N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, while omitting both methyl and chloro substituents yields N-(benzo[d]thiazol-2-yl)-4-(methylthio)benzamide (MW 300.4 g mol⁻¹) . Structure‑activity relationship (SAR) studies on related thiazol‑2‑ylbenzamide antifungal series have demonstrated that small changes in ring substituents shift EC₅₀ values by >10‑fold and alter the fungal‑spectrum profile [1][2]. Consequently, substituting a generic or unsubstituted benzothiazole‑benzamide for the precisely substituted 6‑Cl‑4‑CH₃‑benzothiazole / 4‑SCH₃‑benzamide motif risks losing target engagement, selectivity, and the physicochemical properties that define this specific compound's application profile.

Quantitative Differentiation Evidence for N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide


Unique Substitution Pattern: Three-Factor Differentiation from the Unsubstituted Parent

The target compound differentiates itself from the simplest analogue N-(benzo[d]thiazol-2-yl)-4-(methylthio)benzamide (MW 300.4 g mol⁻¹) by the simultaneous presence of three substituents: a 6‑chloro (electron‑withdrawing, ‑Cl), a 4‑methyl (electron‑donating, ‑CH₃) on the benzothiazole ring, and a 4‑methylthio (‑SCH₃) group on the benzamide ring . The unsubstituted parent molecule carries only the 4‑SCH₃ group, providing a single‑factor differentiation; in contrast, the target compound offers a three‑factor structural divergence, which SAR studies across thiazol‑2‑ylbenzamide series have shown to profoundly modulate both potency and selectivity [1].

Medicinal Chemistry Structure-Activity Relationship Library Design

Positional Isomer Differentiation: 6‑Cl vs 5‑Cl and 4‑SCH₃ vs 2‑SCH₃

The target compound is a distinct positional isomer relative to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (same molecular formula C₁₆H₁₃ClN₂OS₂, MW 348.86 g mol⁻¹). In the target compound, the chlorine is located at the 6‑position of the benzothiazole ring and the methylthio group at the 4‑position of the benzamide ring . In the comparator, the chlorine shifts to the 5‑position of the benzothiazole and the methylthio to the 2‑position of the benzamide . SAR evidence from thiazol‑2‑ylbenzamide antifungal series demonstrates that merely repositioning ring substituents can change EC₅₀ values by >10‑fold against the same fungal pathogen [1].

Medicinal Chemistry Isomer Selectivity Off-Target Profiling

Antifungal Class Benchmark: Thiazol‑2‑ylbenzamide Derivatives Demonstrate SDHI‑Comparable Efficacy

In a 2024 study, thiazol‑2‑ylbenzamide derivatives 3B and 4B exhibited in vitro antifungal activity against Sclerotinia scleotiorum with EC₅₀ values of 0.72 mg L⁻¹ and 0.65 mg L⁻¹, respectively, comparable to the commercial succinate dehydrogenase inhibitors (SDHIs) thifluzamide (EC₅₀ = 1.08 mg L⁻¹) and boscalid (EC₅₀ = 0.78 mg L⁻¹) [1]. Against Rhizoctonia solani, compound 3B (EC₅₀ = 0.87 mg L⁻¹) outperformed boscalid (EC₅₀ = 2.25 mg L⁻¹) by 2.6‑fold. In vivo rice‑leaf protection assays with 3B (86.8 %) and 4B (85.3 %) matched thifluzamide (88.5 %) [1]. The target compound N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide shares the thiazol‑2‑ylbenzamide core scaffold with 3B/4B, but its specific 6‑Cl‑4‑CH₃‑benzothiazole / 4‑SCH₃‑benzamide substitution pattern constitutes a structurally distinct analogue, suggesting it may be a candidate for screening against the same fungal pathogens [2].

Antifungal Succinate Dehydrogenase Inhibitor Crop Protection

Quorum Sensing Inhibition Class Benchmark: Benzothiazole‑Benzamides Surpass Salicylic Acid in Anti‑QS Activity

The parent benzothiazole‑benzamide scaffold N-(benzo[d]thiazol-2-yl)benzamide 3a demonstrated quorum sensing (QS) inhibitory activity against Pseudomonas aeruginosa with an anti‑QS zone of 4.67 ± 0.45 mm, exceeding the reference standard salicylic acid (4.40 ± 0.10 mm) [1]. Molecular docking of derivatives 3a‑h to the LasR QS receptor showed binding affinities ranging from ‑11.2 to ‑7.6 kcal mol⁻¹ [1]. The target compound, bearing the additional 6‑Cl, 4‑CH₃ and 4‑SCH₃ substituents, retains the N-(benzo[d]thiazol-2-yl)benzamide core required for QS inhibition, but its specific substituent pattern may further modulate LasR binding affinity relative to the unsubstituted parent [1].

Anti-Virulence Quorum Sensing Pseudomonas aeruginosa

Antimycobacterial Class Benchmark: Benzothiazole Amides Achieve Sub‑μg mL⁻¹ MICs Against NTM and M. tuberculosis

A medicinal chemistry program on benzothiazole amides identified the advanced lead CRS400393, which exhibited MIC values of 0.03–0.12 μg mL⁻¹ against Mycobacterium abscessus and other rapid‑grower nontuberculous mycobacteria (NTM), and 1–2 μg mL⁻¹ against Mycobacterium avium complex, with a mycobacteria‑specific spectrum of activity [1]. The target compound incorporates the benzothiazole amide structural motif present in this antimycobacterial series, with the 6‑Cl‑4‑CH₃ substitution on the benzothiazole ring and the 4‑SCH₃ group on the benzamide ring providing additional vectors for potency optimization that were not explored in the published series [1].

Antimycobacterial NTM Drug Discovery

Recommended Application Scenarios for N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide


SAR Library Expansion for Antifungal SDHI Lead Optimization

Given the demonstrated ability of thiazol‑2‑ylbenzamide derivatives to achieve EC₅₀ values comparable to commercial SDHI fungicides (0.65–0.87 mg L⁻¹ against S. scleotiorum and R. solani) [1], the target compound—with its unique 6‑Cl‑4‑CH₃‑benzothiazole / 4‑SCH₃‑benzamide substitution pattern—can serve as a structurally distinct entry for SAR library expansion aimed at identifying next‑generation SDHI leads. Screening against the same panel of plant pathogenic fungi (Valsa mali, Sclerotinia scleotiorum, Botrytis cinerea, Rhizoctonia solani, Trichoderma viride) is recommended [1].

Anti‑Virulence Screening Against Pseudomonas aeruginosa Quorum Sensing

The benzothiazole‑benzamide class has shown anti‑QS activity exceeding that of salicylic acid (4.67 ± 0.45 vs. 4.40 ± 0.10 mm zone of inhibition) [2]. The target compound, which retains the core N-(benzo[d]thiazol-2-yl)benzamide pharmacophore with additional 6‑Cl, 4‑CH₃ and 4‑SCH₃ substituents, is a candidate for evaluation in P. aeruginosa QS inhibition assays, LasR molecular docking, and biofilm formation inhibition studies, where its substitution pattern may confer enhanced binding affinity and anti‑virulence potency [2].

Antimycobacterial Hit‑Finding Against Nontuberculous Mycobacteria

Benzothiazole amides have yielded leads such as CRS400393 with MIC values of 0.03–0.12 μg mL⁻¹ against M. abscessus and rapid‑grower NTM [3]. The target compound provides a structurally differentiated benzothiazole amide scaffold with the 6‑Cl‑4‑CH₃‑benzothiazole and 4‑SCH₃‑benzamide motifs not present in the published series, making it a relevant candidate for inclusion in antimycobacterial screening cascades and subsequent hit‑to‑lead optimization programs [3].

Physicochemical Property Benchmarking and Drug‑Likeness Profiling

Molecular docking, BSA‑binding and pharmacokinetic profiling studies conducted on chlorinated N-(benzo[d]thiazol-2-yl)benzamide isomers provide a methodological framework for evaluating the drug‑likeness of the target compound [4]. Researchers can use these established protocols to assess the target compound's serum albumin binding, DNA interaction, ADMET properties, and molecular docking against disease‑relevant targets, enabling data‑driven prioritization relative to other benzothiazole‑benzamide analogues in procurement decisions [4].

Quote Request

Request a Quote for N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.